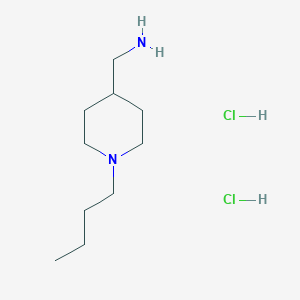

4-Aminomethyl-1-n-butylpiperidine 2hcl

Description

General Overview of Piperidine (B6355638) Derivatives as Core Scaffolds in Organic Synthesis

Piperidine is a saturated heterocycle consisting of a six-membered ring with five carbon atoms and one nitrogen atom. solubilityofthings.comwikipedia.org This simple structure is a fundamental building block in organic chemistry and is particularly prominent in medicinal chemistry. solubilityofthings.comnih.gov The piperidine scaffold is present in numerous natural alkaloids, including piperine, the compound responsible for the pungency of black pepper. wikipedia.org

In contemporary organic synthesis, piperidine derivatives are indispensable. They are featured in over twenty classes of pharmaceuticals, highlighting their significance in drug design and development. researchgate.net The versatility of the piperidine ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. This adaptability is crucial for optimizing pharmacokinetic and pharmacodynamic profiles, such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

Beyond pharmaceuticals, piperidine and its derivatives are used as solvents, bases, and catalysts in a range of chemical reactions. wikipedia.orgijnrd.org For instance, N-formylpiperidine serves as a polar aprotic solvent, while sterically hindered derivatives like 2,2,6,6-tetramethylpiperidine (B32323) are employed as non-nucleophilic bases. wikipedia.org Their application also extends to the agrochemical industry for the creation of pesticides and in the production of rubber vulcanization accelerators. solubilityofthings.comwikipedia.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry. nih.gov

Significance of Aminomethyl-Substituted Piperidines in Contemporary Chemical Research

The introduction of an aminomethyl group (-CH₂NH₂) onto the piperidine scaffold creates a class of compounds with distinct chemical properties and broad utility. 4-(Aminomethyl)piperidine (B1205859), for example, is a trifunctional amine used in the synthesis of Schiff bases and linear poly(amido amine)s, which can form micelles for controlled drug delivery applications. chemicalbook.com It also serves as a linker in the synthesis of more complex molecular architectures like dendron-OMS (octamethylsilsesquioxane) hybrids. chemicalbook.com

The aminomethyl moiety provides an additional site for chemical modification, making these compounds valuable as intermediates and building blocks. The protected version, 1-Boc-4-(aminomethyl)piperidine, is a key precursor in the preparation of various protein agonists and antagonists. sigmaaldrich.com Research has shown its utility in synthesizing kinesin spindle protein inhibitors with potential anticancer activity and agonists for the orphan G-protein coupled receptor GPR119, which have antidiabetic potential. sigmaaldrich.com

Furthermore, aminomethyl-substituted piperidines are investigated for their potential in materials science. Unmodified 4-(Aminomethyl)piperidine has been used to modify perovskite solar cells, demonstrating the diverse applications of this structural motif. researchgate.net The synthesis of various amino-piperidine derivatives is also a focus of research for developing novel muscarinic M3 receptor antagonists, which could be used to treat respiratory and other diseases. researchgate.netgoogle.com The ability to create chiral centers and complex stereochemistry, as seen in the enantioselective synthesis of 2-aminomethyl piperidines, further expands their utility in creating highly specific bioactive molecules. acs.org

Academic Research Trajectories of 4-Aminomethyl-1-n-butylpiperidine 2HCl

This compound is a specific derivative of the aminomethyl-piperidine scaffold. While extensive academic literature detailing the biological activity of this exact compound is limited, its structure points to its role as a specialized chemical intermediate or building block for organic synthesis. The molecule combines the core 4-(aminomethyl)piperidine structure with an N-butyl group at the piperidine nitrogen.

The presence of the primary amine on the aminomethyl group and the tertiary amine within the piperidine ring allows for differential reactivity. The N-butyl group imparts increased lipophilicity to the molecule compared to its N-unsubstituted counterparts, a property that can be crucial for modulating solubility and interaction with biological membranes in target molecules.

Given the known applications of related compounds, the research trajectory for this compound is likely focused on its use in discovery chemistry. It serves as a readily available starting material for constructing more complex molecules, particularly in the pharmaceutical and materials science sectors. Researchers can utilize the primary amine for amide bond formation, reductive amination, or other nucleophilic additions, while the N-butylpiperidine core provides a specific lipophilic, basic scaffold. Its dihydrochloride (B599025) salt form ensures stability and enhances solubility in aqueous media for reaction setups.

Interactive Data Table: Properties of 4-Aminomethyl-1-n-butylpiperidine and its Dihydrochloride Salt

| Property | 4-Aminomethyl-1-n-butylpiperidine (Free Base) | This compound (Salt) |

| Chemical Formula | C₁₀H₂₂N₂ | C₁₀H₂₄Cl₂N₂ |

| Molecular Weight | 170.3 g/mol scbt.com | 243.22 g/mol |

| CAS Number | 65017-57-4 scbt.com | 62281-15-6 chemicalbook.com |

| Common Use | Chemical Intermediate | Chemical Intermediate |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-butylpiperidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-2-3-6-12-7-4-10(9-11)5-8-12;;/h10H,2-9,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGFOFLKWPFVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629405 | |

| Record name | 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62281-15-6 | |

| Record name | 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Process Development

Retrosynthetic Analysis of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways. wikipedia.orgias.ac.inairitilibrary.com

For this compound, the analysis begins by disconnecting the acid-base salt formation, leading to the free base, 4-Aminomethyl-1-n-butylpiperidine. The primary disconnections for the free base focus on the carbon-nitrogen bonds.

A logical retrosynthetic strategy is as follows:

N-Butyl Group Disconnection: The bond between the piperidine (B6355638) nitrogen and the n-butyl group can be disconnected. This suggests an N-alkylation reaction as the final step in the synthesis of the free base, using a suitable precursor like 4-(aminomethyl)piperidine (B1205859) and a butylating agent.

Aminomethyl Group Disconnection: The C-C bond between the piperidine ring and the aminomethyl group can be cleaved. This points towards several possibilities for its introduction, such as the reduction of a nitrile (4-cyanopiperidine) or an amide (piperidine-4-carboxamide), or the reductive amination of an aldehyde (piperidine-4-carboxaldehyde).

Piperidine Ring Disconnection: The piperidine ring itself can be retrosynthetically opened. This leads to acyclic precursors that can be cyclized through various methods, such as intramolecular reductive amination of a δ-amino aldehyde or intramolecular cyclization of a suitably functionalized haloamine. A common starting point for the synthesis of substituted piperidines is a substituted pyridine, which can be reduced to the corresponding piperidine.

This analysis reveals several potential synthetic routes, which are explored in more detail in the following sections.

Established Synthetic Routes and Mechanistic Investigations

Based on the retrosynthetic analysis, several established routes for the synthesis of this compound can be devised. These routes typically involve a multi-step sequence to construct the piperidine core and introduce the necessary substituents.

Multi-Step Synthesis Strategies for Piperidine Ring Formation

The formation of the substituted piperidine ring is a critical step in the synthesis. Common strategies include:

Hydrogenation of Pyridine Derivatives: A widely used method involves the catalytic hydrogenation of a corresponding substituted pyridine. nih.gov For instance, 4-cyanopyridine or a related derivative can be catalytically reduced to form the 4-substituted piperidine ring. This reaction is often carried out using catalysts such as rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), or Raney nickel under hydrogen pressure. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve high yield and selectivity.

Intramolecular Cyclization Reactions: Another approach involves the cyclization of an acyclic precursor. This can include intramolecular reductive amination of a δ-amino aldehyde or the cyclization of a dihaloamine with a primary amine. These methods offer versatility in introducing substituents at various positions of the piperidine ring.

A representative scheme for the synthesis of a key intermediate, 4-(aminomethyl)piperidine, starting from 4-chloropyridine is outlined below. This process involves a nucleophilic aromatic substitution followed by hydrogenation.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Chloropyridine, Pyrazole | Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-(1H-Pyrazol-1-yl)pyridine |

| 2 | 4-(1H-Pyrazol-1-yl)pyridine | H2, Catalyst (e.g., PtO2), Solvent (e.g., EtOH) | 4-(1H-Pyrazol-1-yl)piperidine |

Table 1: Example of a multi-step synthesis to form a substituted piperidine ring.

Introduction and Functionalization of the Aminomethyl Group

Once the piperidine ring is formed, the next critical step is the introduction of the aminomethyl group at the 4-position. Several methods are available:

Reduction of a Nitrile: A common and efficient method is the reduction of a 4-cyanopiperidine derivative. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using Raney Nickel or Rh/C), or other hydride reagents. To avoid N-alkylation during this step, the piperidine nitrogen is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Reduction of an Amide: Alternatively, a piperidine-4-carboxamide can be reduced to the corresponding aminomethylpiperidine. This transformation can also be achieved using strong reducing agents like LiAlH4.

Reductive Amination of an Aldehyde: Piperidine-4-carboxaldehyde can be subjected to reductive amination. This involves the reaction of the aldehyde with an amine source (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

The use of a Boc-protected intermediate, such as 1-Boc-4-(aminomethyl)piperidine, is a common strategy to ensure selective functionalization. sigmaaldrich.com

N-Alkylation Strategies for the Butyl Moiety

The final step in the synthesis of the free base is the introduction of the n-butyl group onto the piperidine nitrogen. This is typically achieved through N-alkylation.

The reaction involves the nucleophilic substitution of an alkyl halide (e.g., n-butyl bromide or n-butyl iodide) by the secondary amine of the piperidine ring. researchgate.net The reaction is often carried out in the presence of a base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), to neutralize the hydrogen halide formed during the reaction. The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being commonly used.

The mechanism of this reaction is typically a bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the butyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, which can be minimized by controlling the stoichiometry of the reactants. masterorganicchemistry.com

| Parameter | Condition |

| Alkylating Agent | n-Butyl bromide, n-Butyl iodide |

| Base | K2CO3, Na2CO3, Triethylamine |

| Solvent | Acetonitrile, DMF, Ethanol |

| Temperature | Room temperature to reflux |

Table 2: Typical conditions for N-alkylation of piperidine derivatives.

Role of Hydrochloride Formation in Purification and Stability

The final step in the synthesis of this compound is the formation of the dihydrochloride (B599025) salt. This is typically achieved by treating a solution of the free base in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) with hydrochloric acid (either as a gas or a concentrated aqueous solution).

The formation of the hydrochloride salt serves several important purposes:

Purification: Amines can often be purified by crystallization of their hydrochloride salts. The salt is typically a crystalline solid with a well-defined melting point, which allows for its purification from non-basic impurities through recrystallization. nih.govechemi.com The process of converting the amine to its salt, purifying the salt, and then regenerating the free base is a common purification strategy. ualberta.ca

Stability: Amine hydrochloride salts are generally more stable and less prone to degradation than the corresponding free bases. reddit.comgla.ac.uk The lone pair of electrons on the nitrogen atom in the free base can be susceptible to oxidation. In the hydrochloride salt, this lone pair is protonated, which increases the stability of the compound towards air oxidation. reddit.com

Handling and Formulation: Hydrochloride salts are often crystalline solids that are easier to handle and weigh than the often-oily free bases. They also tend to be more water-soluble, which can be advantageous for certain applications. libretexts.org

The formation of a dihydrochloride indicates that both basic nitrogen atoms—the piperidine nitrogen and the primary amine nitrogen of the aminomethyl group—are protonated by hydrochloric acid.

Advanced Synthetic Techniques and Methodological Innovations

While the established routes are reliable, modern organic synthesis continuously seeks to improve efficiency, reduce waste, and discover novel reaction pathways. Advanced techniques applicable to the synthesis of substituted piperidines include:

Flow Chemistry: Continuous flow reactors can offer advantages over traditional batch processing, including better control over reaction parameters (temperature, pressure, reaction time), improved safety, and easier scalability. The N-alkylation and salt formation steps are particularly amenable to flow chemistry setups.

Catalytic C-H Activation: Emerging methods in C-H activation could provide more direct routes to functionalize the piperidine ring, potentially reducing the number of synthetic steps. While not yet standard for this specific molecule, research in this area is ongoing.

Biocatalysis: The use of enzymes (biocatalysts) can offer high selectivity and mild reaction conditions. For example, transaminases could potentially be used for the conversion of a ketone precursor to the corresponding amine.

Metallaphotoredox Catalysis: Recent advancements in metallaphotoredox catalysis have enabled novel N-alkylation strategies. These methods can utilize a broader range of alkylating agents and may proceed under milder conditions than traditional thermal methods. princeton.edu

These innovative approaches have the potential to streamline the synthesis of this compound, making the process more economical and environmentally friendly.

Catalytic Approaches in the Synthesis of Piperidine Derivatives

The synthesis of piperidine scaffolds, central to many pharmaceutical compounds, has been significantly advanced through various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and substrate scope over classical methods.

Palladium-catalyzed reactions are prominent in the synthesis of substituted piperidines. For instance, a method for preparing 2- and 2,6-substituted piperidines utilizes a Pd(II)-catalyzed 1,3-chirality transfer reaction. This process, which employs catalysts like PdCl2(CH3CN)2, has been successful in synthesizing specific alkaloids such as (R)-(-)- and (S)-(+)-coniine from allylic alcohols ajchem-a.com. The reaction mechanism is proposed to involve the formation of a Pd π-complex directed by a chiral allylic alcohol, followed by syn-azapalladation ajchem-a.com.

Gold catalysis has also emerged as a powerful tool. A gold-catalyzed annulation procedure enables the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers or esters ajchem-a.com. Another approach involves a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement to produce piperidin-4-ols nih.gov. This modular {[2+3]+1} method is highly flexible and provides excellent diastereoselectivity nih.gov.

Biocatalysis, leveraging enzymes, offers a sustainable route to chiral piperidines. A chemo-enzymatic approach uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines nih.gov. This method capitalizes on the high enantio- and regio-selectivity of biocatalysts under mild reaction conditions nih.gov.

Recent developments have also focused on surface single-atom alloy (SSAA) catalysts. A Ru1CoNP/HAP SSAA catalyst has been shown to enable the transformation of the bio-based platform chemical furfural into piperidine in the presence of ammonia and hydrogen nih.gov. This cascade process involves furfural amination, hydrogenation, and subsequent ring rearrangement to form the piperidine ring with yields up to 93% under mild conditions nih.gov.

The table below summarizes various catalytic approaches for piperidine synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Products | Key Features |

| Palladium | PdCl2(CH3CN)2 | 1,3-Chirality Transfer | Allylic alcohols | 2- and 2,6-Substituted piperidines | High stereoselectivity ajchem-a.com |

| Gold | Gold(I) complexes | Annulation / Cyclization | N-allenamides, N-homopropargyl amides | Highly substituted piperidines, Piperidin-4-ols | High modularity, Excellent diastereoselectivity ajchem-a.comnih.gov |

| Biocatalyst | Amine Oxidase / Ene Imine Reductase | Asymmetric Dearomatization Cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | High enantio- and regio-selectivity, Mild conditions nih.gov |

| Single-Atom Alloy | Ru1CoNP/HAP | Reductive Amination & Rearrangement | Furfural, NH3, H2 | Piperidine | Utilizes biomass feedstock, High yield nih.gov |

| Phosphine | Chiral Phosphepine | [4+2] Annulation | Imines, Allenes | Functionalized piperidines | Highly enantioselective figshare.com |

Application of Green Chemistry Principles in 4-Aminomethyl-1-n-butylpiperidine Synthesis

The application of green chemistry principles to the synthesis of piperidine derivatives, including 4-Aminomethyl-1-n-butylpiperidine, is crucial for developing environmentally sustainable pharmaceutical manufacturing processes. Green chemistry aims to reduce the environmental impact by focusing on aspects like atom economy, use of safer solvents, and energy efficiency unibo.it.

One key principle is the use of greener solvents and reagents. In many synthetic routes for piperidines, hazardous reagents and solvents are common. For example, piperidine itself is often used as a reagent in solid-phase peptide synthesis (SPPS), but its environmental and safety profile has prompted research into alternatives rsc.org. One study identified 3-(diethylamino)propylamine (DEAPA) as a viable, greener alternative for Fmoc removal in SPPS rsc.org. While not a direct synthesis of the piperidine ring, this illustrates the trend of replacing hazardous chemicals in processes involving piperidines.

Another green approach involves catalysis to improve reaction efficiency and reduce waste. The development of catalytic systems that can operate in water or other environmentally benign solvents is a significant goal. For instance, a Brønsted acid-catalyzed aza-Diels-Alder reaction for creating dihydropyridone derivatives (precursors to piperidines) has been successfully performed in aqueous media researchgate.net. Similarly, synthesizing piperidine derivatives from biomass, such as the conversion of furfural to piperidine, represents a major step towards a more sustainable chemical industry by reducing reliance on fossil fuels nih.gov.

An efficient, green chemistry approach to N-substituted piperidones, which are precursors to N-substituted piperidines, has been developed that avoids the classical Dieckman condensation nih.govresearchgate.net. This methodology presents significant advantages by likely reducing reaction steps and improving atom economy nih.govresearchgate.net. For the synthesis of 4-Aminomethyl-1-n-butylpiperidine, applying these principles would involve selecting a synthetic route that minimizes protecting group manipulations, utilizes catalytic steps over stoichiometric reagents, and employs safer solvents.

The following table outlines key green chemistry principles and their potential application in the synthesis of 4-Aminomethyl-1-n-butylpiperidine.

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative for Piperidine Synthesis |

| Waste Prevention | Multi-step synthesis with stoichiometric reagents and protecting groups. | One-pot or cascade reactions; catalytic routes to improve atom economy nih.gov. |

| Safer Solvents & Auxiliaries | Use of chlorinated solvents (e.g., dichloromethane). | Use of water, ethanol, or greener solvent alternatives like 2-MeTHF unibo.it. |

| Design for Energy Efficiency | Reactions requiring high temperatures or cryogenic conditions. | Catalytic reactions that proceed at or near ambient temperature nih.govnih.gov. |

| Use of Renewable Feedstocks | Starting materials derived from petrochemicals. | Synthesis from biomass-derived platform molecules like furfural nih.gov. |

| Catalysis | Use of stoichiometric reagents (e.g., strong bases, reducing agents like LiAlH4). | Employing transition metal, organo-, or biocatalysts to perform transformations with high turnover ajchem-a.comnih.gov. |

Stereoselective Synthesis Considerations for Piperidine Scaffolds

Stereoselectivity is a critical consideration in the synthesis of substituted piperidines, as the spatial arrangement of substituents significantly influences their biological activity. While 4-Aminomethyl-1-n-butylpiperidine is achiral, the principles of stereoselective synthesis are paramount for creating more complex, chiral piperidine derivatives.

A variety of strategies have been developed to control the stereochemistry of the piperidine ring. One approach is the diastereoselective synthesis of 2,4-disubstituted piperidines, where complete control of selectivity can be achieved by altering the sequence of reaction steps researchgate.net. Another powerful method is the three-component vinylogous Mannich-type reaction (VMR), inspired by the biosynthesis of piperidine alkaloids. This method uses a chiral dienolate to assemble multi-substituted chiral piperidines, yielding chiral 2,3-dihydropyridinone intermediates that serve as versatile building blocks rsc.org.

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched piperidines. For example, a highly enantioselective variant of the Kwon annulation, which involves the [4+2] annulation of imines with allenes, is catalyzed by a C2-symmetric chiral phosphepine, yielding a range of functionalized piperidines with excellent stereoselectivity figshare.com. Chemo-enzymatic methods also offer precise stereochemical control. By combining chemical synthesis with biocatalysis, activated pyridines can be asymmetrically dearomatized to prepare substituted piperidines with specific stereochemistry nih.gov.

Regio- and stereoselective additions of organometallic reagents to pyridine derivatives are also employed. The addition of alkyl Grignard reagents to pyridine-N-oxides can yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines, which can be stereoselectively reduced to form highly substituted piperidine derivatives with excellent diastereoselectivity acs.org.

The table below details different stereoselective synthesis strategies for piperidine scaffolds.

| Strategy | Key Method | Stereochemical Control | Example Application |

| Substrate Control | Vinylogous Mannich Reaction (VMR) | Use of chiral auxiliaries or substrates to direct stereochemistry. | Synthesis of chiral 2,3-dihydropyridinones from a chiral dienolate rsc.org. |

| Catalyst Control | Asymmetric [4+2] Annulation | Chiral catalyst (e.g., chiral phosphine) creates a chiral environment for the reaction. | Enantioselective synthesis of piperidines from imines and allenes figshare.com. |

| Reagent Control | Directed Grignard Addition | Stereoselective addition of Grignard reagents to pyridine-N-oxides followed by reduction. | Synthesis of trans-2,3-disubstituted and other polysubstituted piperidines acs.org. |

| Enzymatic Control | Chemo-enzymatic Cascade | Enzymes (e.g., amine oxidase, reductase) catalyze stereospecific transformations. | Asymmetric dearomatization of pyridines to stereo-defined piperidines nih.gov. |

| Modular Synthesis | Gold-Catalyzed Cyclization/Rearrangement | Diastereoselective ring formation. | Synthesis of piperidin-4-ols via a modular approach with high diastereoselectivity nih.gov. |

Process Optimization and Scale-Up Research for Industrial Relevance

The transition of a synthetic route from a laboratory setting to industrial-scale production requires significant process optimization and scale-up research. For piperidine derivatives like 4-Aminomethyl-1-n-butylpiperidine, this involves ensuring the process is safe, cost-effective, robust, and scalable.

Once a route is selected, each step is carefully studied to optimize throughput. For the synthesis of the aforementioned piperidine derivative, the hydroboration and oxidative workup steps, as well as the final reductive amination, were individually optimized to maximize efficiency on a larger scale carbogen-amcis.com. This can involve adjusting parameters such as reaction temperature, concentration, catalyst loading, and addition rates.

The development of continuous flow processes is an increasingly important strategy for scale-up. A continuous flow carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi was successfully developed and optimized researchgate.net. Flow chemistry can offer significant advantages over batch processing, including better heat and mass transfer, improved safety (especially when using hazardous reagents like organolithiums), and greater consistency researchgate.net.

Safety is a paramount concern in industrial scale-up. For example, some laboratory-scale syntheses of aminopiperidines use reagents like lithium aluminum hydride or metallic sodium, which pose significant safety hazards and are not ideal for industrial production google.com. Process development focuses on replacing such hazardous reagents with safer alternatives, such as catalytic hydrogenation, which was employed in a novel route to 4-Boc-aminopiperidine google.com. The goal is to develop a process that is not only high-yielding but also inherently safer and more practical for large-scale manufacturing.

The table below summarizes key considerations for the process optimization and scale-up of piperidine synthesis.

| Area of Focus | Laboratory-Scale Approach | Industrial Scale-Up Consideration | Example |

| Route Selection | Focus on novelty and proof-of-concept. | Prioritize cost of goods, safety, and robustness. | Choosing pyridinium salt reduction over other routes for its scalability carbogen-amcis.com. |

| Reaction Conditions | Often run in dilute solutions for convenience. | Optimize concentration, temperature, and addition times to maximize throughput and safety. | Studying hydroboration and reductive amination steps to improve efficiency carbogen-amcis.com. |

| Reagent Selection | Use of highly reactive but hazardous reagents (e.g., LiAlH4). | Replace with safer, more manageable alternatives (e.g., catalytic hydrogenation). | Avoiding LiAlH4 in favor of Pd/C catalytic hydrogenation for aminopiperidine synthesis google.com. |

| Process Technology | Typically batch reactions in round-bottom flasks. | Evaluation of continuous flow reactors for improved safety and control. | Scale-up of a continuous flow carboxylation using s-BuLi researchgate.net. |

| Purification | Chromatography is common. | Develop crystallization or distillation methods to avoid costly and solvent-intensive chromatography. | A synthesis for a CCR5 antagonist was designed to be highly convergent to simplify purification nih.gov. |

Advanced Applications As a Chemical Building Block in Research

Integration into Heterocyclic Compound Synthesis

The inherent structure of 4-Aminomethyl-1-n-butylpiperidine makes it a prime candidate for incorporation into larger, more complex heterocyclic systems. The piperidine (B6355638) ring provides a stable, three-dimensional scaffold, while the aminomethyl group offers a reactive handle for further chemical elaboration.

The 4-aminopiperidine scaffold is a key component in the synthesis of molecules designed for specific biological targets. Researchers have utilized this framework to create new series of potent antagonists for receptors such as the M3 muscarinic receptor. researchgate.net In these molecular architectures, the piperidine ring acts as a central spacer, connecting different pharmacophoric elements, such as aromatic groups and lipophilic moieties, which are crucial for receptor affinity. researchgate.net Similarly, the 4-(2-aminoethyl)piperidine scaffold, a close structural relative, has been employed to prepare novel σ1 receptor ligands. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the piperidine derivative is a key intermediate, demonstrating its utility in building sophisticated and biologically relevant structures. nih.gov

The primary amine of the aminomethyl group is a key site for derivatization, allowing for the creation of a diverse range of novel chemical entities. This amine can readily undergo various chemical transformations, such as acylation and alkylation, which streamlines synthetic pathways toward new compounds. chemimpex.com This versatility is critical in medicinal chemistry for exploring structure-activity relationships (SAR). For example, derivatization of the amine can be used to attach different functional groups to modulate a compound's properties. In a related application, N-(4-aminophenyl)piperidine has been used as a derivatization tag to enhance the detection of organic acids in mass spectrometry, highlighting how modification of the piperidine structure can introduce new functionalities. rowan.edu

Precursor in the Synthesis of Advanced Organic Intermediates

4-Aminomethyl-1-n-butylpiperidine, often used in its Boc-protected form (1-Boc-4-(aminomethyl)piperidine) for synthetic control, is a crucial precursor for a variety of advanced organic intermediates. chemimpex.comsigmaaldrich.com These intermediates are subsequently used to produce highly specialized and potent bioactive molecules. Research has shown that this building block is integral to the preparation of:

Kinesin spindle protein (KSP) inhibitors , which have potential as anticancer agents. sigmaaldrich.com

Orphan G-protein coupled receptor GPR119 agonists , investigated for their antidiabetic potential. sigmaaldrich.com

Pim-1 kinase inhibitors , another class of potential anticancer therapeutics. sigmaaldrich.com

Aspartic acid protease inhibitors . sigmaaldrich.com

The use of this piperidine derivative as a starting material in the synthesis of these diverse and complex molecules underscores its importance as a foundational element in drug discovery programs. chemimpex.com

Utility in the Design and Synthesis of Ligands and Probes

The structural features of 4-Aminomethyl-1-n-butylpiperidine make it highly useful in the rational design of specific ligands and molecular probes. The piperidine ring often serves as a non-aromatic scaffold that can orient substituents in a defined three-dimensional space, which is critical for binding to the active sites of proteins and receptors.

Applications in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of large, diverse collections of compounds, known as chemical libraries, which can be screened for biological activity. nih.govjetir.org Bifunctional building blocks like 4-Aminomethyl-1-n-butylpiperidine are exceptionally well-suited for this approach.

The presence of the reactive primary aminomethyl group allows for the systematic and parallel attachment of a wide variety of chemical moieties (e.g., carboxylic acids, isocyanates). researchgate.net This enables the generation of a large library of related piperidine derivatives from a single starting material. In solid-phase synthesis, a common technique in combinatorial chemistry, the aminomethyl group can be used to anchor the molecule to a resin support, allowing for the easy addition of reagents and purification of intermediates. jetir.org The ability to generate a multitude of distinct structures from this single, versatile piperidine core makes it a valuable tool in the search for new lead compounds in drug discovery. jetir.org

Table of Synthesized Compound Classes

| Target Class / Application | Role of Piperidine Scaffold |

| M3 Muscarinic Antagonists | Central spacer linking pharmacophoric elements. researchgate.net |

| σ1 Receptor Ligands | Hydrolytically stable polar scaffold. nih.gov |

| Kinesin Spindle Protein Inhibitors | Core structural building block. sigmaaldrich.com |

| GPR119 Agonists | Foundational precursor in synthesis. sigmaaldrich.com |

| Pim-1 Inhibitors | Key intermediate for bioactive molecule. sigmaaldrich.com |

Spectroscopic and Structural Elucidation Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing a detailed picture of the molecular framework.

Comprehensive ¹H and ¹³C NMR Assignments

In the ¹H NMR spectrum of 4-Aminomethyl-1-n-butylpiperidine 2HCl, distinct signals corresponding to the protons of the n-butyl group and the piperidine (B6355638) ring are expected. The terminal methyl group (CH₃) of the butyl chain would appear as a triplet at the most upfield region. The methylene (B1212753) groups (CH₂) of the butyl chain would exhibit more complex splitting patterns (e.g., sextet and triplet) at slightly downfield shifts. Protons on the piperidine ring would show characteristic axial and equatorial signals, further split by neighboring protons. The formation of the dihydrochloride (B599025) salt would lead to a significant downfield shift of protons adjacent to the nitrogen atoms, particularly the aminomethyl (CH₂-NH₃⁺) and the piperidine ring protons at positions 2 and 6, due to the deshielding effect of the positive charge.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The four carbons of the n-butyl group would be clearly resolved, as would the carbons of the piperidine ring and the aminomethyl group. Similar to the proton spectrum, carbons bonded to the nitrogen atoms would experience a downfield shift upon protonation in the dihydrochloride salt.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Butyl-CH₃ | 0.9 - 1.0 | Triplet |

| Butyl-CH₂ | 1.3 - 1.8 | Multiplet |

| Piperidine-CH₂ (3, 5) | 1.5 - 2.0 | Multiplet |

| Piperidine-CH (4) | 1.8 - 2.2 | Multiplet |

| Butyl-N-CH₂ | 3.0 - 3.5 | Triplet |

| Aminomethyl-CH₂ | 3.0 - 3.5 | Doublet |

| Piperidine-CH₂ (2, 6) | 3.2 - 3.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Butyl-CH₃ | 13 - 15 |

| Butyl-CH₂ | 20 - 30 |

| Piperidine-C4 | 35 - 40 |

| Aminomethyl-CH₂ | 42 - 48 |

| Piperidine-C3, C5 | 25 - 30 |

| Piperidine-C2, C6 | 50 - 55 |

2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity within the n-butyl chain (e.g., correlations between the methyl protons and the adjacent methylene protons) and throughout the piperidine ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule. For instance, it would show a correlation between the protons of the N-CH₂ group of the butyl chain and the C2/C6 carbons of the piperidine ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformational preferences of the piperidine ring (e.g., chair conformation) and the relative orientation of the butyl and aminomethyl substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₀H₂₂N₂). The high accuracy of the mass measurement (typically to within 5 ppm) would allow for the confident determination of the molecular formula as C₁₀H₂₃N₂⁺, thereby confirming the identity of the compound.

Table 3: Expected HRMS Data

| Ion | Calculated m/z |

|---|

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, the most prominent features would include:

A broad and strong absorption band in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of the ammonium (B1175870) (NH₃⁺) and piperidinium (B107235) groups.

C-H stretching vibrations from the alkyl chains (butyl and piperidine) would appear just below 3000 cm⁻¹.

N-H bending vibrations would be observed in the 1500-1600 cm⁻¹ region.

C-H bending and scissoring vibrations would be present in the 1350-1470 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be expected to show strong signals for the C-C and C-H vibrations of the alkyl framework.

Table 4: Key Expected Vibrational Bands

| Functional Group | Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Ammonium) | 2500 - 3000 | FT-IR |

| C-H Stretch (Alkyl) | 2850 - 2960 | FT-IR, Raman |

| N-H Bend | 1500 - 1600 | FT-IR |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the piperidine ring, which is expected to adopt a chair conformation with the substituents in equatorial positions to minimize steric hindrance.

The conformation of the n-butyl chain.

The details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the ammonium groups and the chloride counter-ions. This would provide insight into the solid-state stability and properties of the compound.

Computational Chemistry and Theoretical Investigations

Patent Landscape and Intellectual Property Analysis

Analysis of Patented Synthetic Routes Involving 4-Aminomethyl-1-n-butylpiperidine 2HCl as an Intermediate

A comprehensive search of patent literature does not reveal explicit mentions of "this compound" as an intermediate in specific, patented synthetic routes for other compounds. However, the patent landscape for structurally similar compounds, particularly derivatives of 4-(aminomethyl)piperidine (B1205859), provides valuable insights into the potential patentability of synthetic pathways involving this specific intermediate.

Patents for derivatives of 4-(aminomethyl)piperidine often focus on the final products, which may have applications as therapeutic agents. For instance, U.S. Patent 5,272,157 claims a series of 4-(aminomethyl)piperidine derivatives and their use in treating conditions related to 5-HT1A serotoninergic receptors, such as anxiety and depression. epo.org While this patent does not specify a 1-n-butyl substituent on the piperidine (B6355638) ring, it details general synthetic methods for creating a library of related compounds. These methods often involve the reaction of a suitably protected 4-(aminomethyl)piperidine precursor with other reagents to build the final molecule.

The following table outlines a hypothetical analysis of where a synthetic route involving this compound might be patented, based on the patenting trends for similar compounds.

Table 1: Hypothetical Patent Analysis of Synthetic Routes

| Patent Aspect | Description of Potential Claim | Key Considerations for Patentability |

|---|---|---|

| Process Patent | A method for preparing a novel active pharmaceutical ingredient (API) wherein this compound is a key starting material or intermediate. | The novelty and non-obviousness of the reaction steps, conditions, or the overall efficiency of the synthesis compared to prior art. |

| Composition of Matter Patent | A novel derivative compound synthesized from this compound. | The final compound must be new and possess unexpected properties or utility. |

| Intermediate Patent | A patent on this compound itself, if it is a novel compound. | Requires demonstrating that the intermediate is novel and has utility, for example, in the synthesis of valuable end products. |

Intellectual Property Strategies for Derivatives and Novel Applications

Given that this compound serves as a chemical building block, a robust intellectual property strategy would focus on the novel compounds derived from it and their applications. Companies operating in the chemical and pharmaceutical sectors employ various strategies to protect their innovations and secure a competitive advantage. google.com

One primary strategy is to file for composition of matter patents on new derivatives. This provides the broadest protection, covering the new molecule itself, regardless of how it is made or used. For derivatives of this compound, this would involve synthesizing novel compounds and demonstrating their utility, for example, as potential drug candidates, agrochemicals, or materials with unique properties.

Another key strategy is to pursue method of use patents . If a new derivative is found to have a specific biological activity or application, a patent can be sought to cover the use of that compound for treating a particular disease or for a specific industrial purpose. This can be a valuable layer of protection, even if the compound itself is already known but its utility in a particular context is not.

Furthermore, companies can protect their innovations through process patents , which cover a specific method of synthesizing a derivative. Even if the final compound is not patentable, a novel, more efficient, or cost-effective manufacturing process can be a valuable piece of intellectual property.

Finally, a formulation patent can protect a specific composition containing a derivative of this compound. This could include a particular combination of excipients in a pharmaceutical formulation that improves stability, bioavailability, or patient compliance.

The following table summarizes key IP strategies for derivatives.

Table 2: Intellectual Property Strategies for Chemical Derivatives

| Strategy | Description | Example Application for Derivatives |

|---|---|---|

| Composition of Matter Patent | Protects the novel chemical entity itself. | A new molecule synthesized using this compound as a scaffold, with demonstrated therapeutic potential. |

| Method of Use Patent | Protects a new use for a known or new compound. | Discovering that a derivative has, for example, unexpected anti-inflammatory properties and patenting its use for treating arthritis. |

| Process Patent | Protects a novel and non-obvious method of making a compound. | Developing a stereoselective synthesis for a chiral derivative that is more efficient than existing methods. |

| Formulation Patent | Protects a specific mixture or delivery form of a compound. | Creating a long-acting injectable formulation of a therapeutic derivative. |

Freedom-to-Operate Assessments within the Chemical Industry

A freedom-to-operate (FTO) assessment is a critical due diligence activity in the chemical industry. It aims to determine whether a proposed commercial activity, such as manufacturing, using, or selling a product, infringes upon the valid intellectual property rights of a third party. For a company planning to use this compound as an intermediate, a thorough FTO analysis is essential to mitigate the risk of patent infringement litigation.

The FTO process typically involves several key steps:

Defining the Scope: This includes identifying the specific chemical process, the final product, and the geographic markets where the product will be commercialized.

Patent Searching: A comprehensive search of patent databases is conducted to identify granted and pending patents that may be relevant to the proposed activity. The search would cover not only the specific intermediate but also the synthetic route and the structure of the final product.

Analyzing Patent Claims: The claims of the identified patents are carefully analyzed to determine their scope of protection. This legal analysis assesses whether the proposed activity falls within the boundaries of the patent claims.

Risk Assessment and Mitigation: Based on the analysis, the level of risk of infringement is assessed. If a blocking patent is identified, several strategies can be employed to mitigate the risk. These may include:

Licensing: Obtaining a license from the patent holder to use the patented technology.

Designing Around: Modifying the product or process to avoid infringing on the patent claims.

Challenging the Patent: Attempting to invalidate the patent through legal proceedings if there are grounds to believe it was improperly granted.

Waiting for Patent Expiration: If the patent is nearing the end of its term, a company might delay commercialization until the patent expires.

For a company using this compound, the FTO analysis would need to consider patents covering:

The synthesis of the intermediate itself.

The use of this or structurally similar intermediates in the synthesis of other compounds.

The final product being manufactured.

Any novel reagents or catalysts used in the process.

The following table outlines the key stages of a freedom-to-operate assessment.

Table 3: Stages of a Freedom-to-Operate Assessment

| Stage | Activities | Objective |

|---|---|---|

| 1. Scoping | Define the product, process, and target markets. | To establish the boundaries of the FTO search and analysis. |

| 2. Searching | Conduct thorough searches of patent databases. | To identify potentially relevant patents and patent applications. |

| 3. Analysis | Legally interpret the claims of identified patents. | To determine the scope of protection and potential for infringement. |

| 4. Risk Mitigation | Develop strategies to address any identified patent risks. | To clear the path for commercialization and minimize legal liabilities. |

Future Research Directions and Emerging Scientific Avenues

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The primary amine of the 4-aminomethyl group serves as a versatile chemical handle for extensive derivatization, allowing for the covalent attachment of a wide array of functional moieties. Future research will likely focus on transforming this simple diamine scaffold into a library of complex molecules with tailored properties.

One promising strategy involves acylation or sulfonylation to introduce new functionalities. For instance, reacting the primary amine with activated carboxylic acids or sulfonyl chlorides can yield amides and sulfonamides, respectively. This approach is fundamental for structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize a molecule's biological activity. Another avenue is the use of piperidine (B6355638) derivatives as "tags" to enhance the analytical detection of other molecules. rowan.edu Research has shown that derivatizing organic acids with N-(4-aminophenyl)piperidine can improve their detection limits in supercritical fluid chromatography-mass spectrometry (SFC-MS) by up to 2100-fold. nih.govresearchwithrowan.com A similar principle could be applied by using 4-Aminomethyl-1-n-butylpiperidine to "tag" molecules for enhanced analytical sensitivity. nsf.gov

Advanced derivatization could involve coupling the amine to fluorophores, biotin, or photo-cross-linkers to create chemical probes for studying biological systems. The N-butyl group, while seemingly simple, influences the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets or its miscibility in polymeric materials.

| Derivatization Strategy | Reagent Type | Resulting Functional Group | Potential Application |

| Acylation | Activated Carboxylic Acids, Acid Chlorides | Amide | SAR studies, Biomolecule conjugation |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Modulation of physicochemical properties |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Library synthesis, Linker modification |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl | Covalent inhibitors, Polymer cross-linking |

| Isothiocyanate Coupling | Isothiocyanates | Thiourea | Chemical probes, Metal chelation |

Application in Emerging Fields of Chemical Biology and Supramolecular Chemistry

The distinct structural features of 4-Aminomethyl-1-n-butylpiperidine 2hcl make it an attractive candidate for exploration in chemical biology and supramolecular chemistry. The piperidine scaffold is a privileged structure known to interact with various biological targets. nih.gov The presence of two amine groups with different basicities (a tertiary amine in the ring and a primary exocyclic amine) allows for pH-dependent protonation states, which can be exploited to design "smart" molecules that change conformation or binding properties in response to environmental pH changes.

In supramolecular chemistry, the molecule can act as a "guest" in host-guest systems or as a building block for self-assembling structures. The N-butyl group provides a hydrophobic tail, while the protonated amine groups offer sites for hydrogen bonding and electrostatic interactions. This amphiphilic character could be harnessed to form micelles, vesicles, or organogels. For example, research on N-benzylbispidinols, which contain two piperidine rings, has demonstrated their ability to form supramolecular gels in aromatic solvents. nih.gov This suggests that N-alkylated piperidines can be effective gelators, a principle that could be explored with 4-Aminomethyl-1-n-butylpiperidine derivatives for applications in controlled release or as soft materials.

Innovations in Sustainable Synthesis and Biocatalytic Approaches

The development of green and sustainable methods for synthesizing functionalized piperidines is a major focus of modern chemistry. ajchem-a.com Future research on this compound will likely involve moving away from traditional multi-step syntheses that rely on harsh reagents and moving towards more environmentally benign approaches.

Biocatalysis, which uses enzymes to perform chemical transformations, offers a powerful route to greener synthesis. researchgate.net Enzymes such as lipases and transaminases are being explored for the synthesis of piperidine derivatives. rsc.org A recent study demonstrated the first biocatalytic synthesis of piperidines using an immobilized lipase (B570770) (Candida antarctica lipase B) in a multicomponent reaction, achieving high yields and allowing the catalyst to be reused for up to ten cycles. rsc.org Similarly, combining biocatalytic C-H oxidation with radical cross-coupling has been shown to simplify the synthesis of complex piperidines, avoiding the need for expensive metals and cryogenic conditions. chemistryviews.org These enzymatic and chemo-enzymatic strategies could be adapted to produce 4-Aminomethyl-1-n-butylpiperidine and its derivatives with higher efficiency and lower environmental impact.

| Synthesis Method | Key Features | Advantages | Challenges |

| Traditional Synthesis | Multi-step reactions, use of protecting groups, metal catalysts (e.g., hydrogenation of pyridines). nih.gov | Well-established, versatile. | Often requires harsh conditions, generates waste. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity. tandfonline.com | High atom economy, operational simplicity. | Substrate scope can be limited. |

| Biocatalytic Synthesis | Use of enzymes (e.g., lipases, transaminases) to catalyze reactions. researchgate.netrsc.org | High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced environmental impact. | Enzyme stability and cost, substrate recognition. |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch flasks. mdpi.com | Enhanced safety, better process control, easy scalability. | Initial setup cost, potential for clogging. |

Advanced Material Science Applications Utilizing Piperidine Scaffolds

The piperidine scaffold is not only valuable in medicine but also as a building block for advanced materials. The bifunctional nature of this compound makes it a prime candidate for incorporation into polymers and hybrid materials. The two amine groups can act as monomers or cross-linking agents in the synthesis of polyamides, polyureas, or epoxies.

A particularly promising area is the development of bioactive materials. Piperidine-containing compounds can be integrated into polymer films to create surfaces with specific properties, such as antimicrobial activity. nih.gov For instance, researchers have successfully prepared piperidine-based sodium alginate/poly(vinyl alcohol) films that show potential for fighting microbial infections and could be used in drug delivery systems. nih.gov The 4-Aminomethyl-1-n-butylpiperidine moiety could be grafted onto polymer backbones or used to functionalize surfaces, imparting pH-responsiveness, metal-chelating abilities, or specific binding capacities to the material. The N-butyl group can act as a flexible spacer, influencing the polymer's glass transition temperature and mechanical properties. These functional materials could find applications in medical devices, smart coatings, and separation membranes.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Aminomethyl-1-n-butylpiperidine 2HCl with high purity?

- Methodological Answer : Synthesis optimization should employ factorial design experiments to evaluate variables like reaction temperature, stoichiometry, and catalyst concentration. For purity validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Cross-reference results with standards from pharmacopeial databases (e.g., USP or EP monographs) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using forced degradation protocols (e.g., exposure to 40°C/75% RH for 6 months) and analyze degradation products via nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). Compare degradation pathways to structurally similar piperidine derivatives documented in toxicological databases .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines for piperidine derivatives: use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash with soap and water for ≥15 minutes. For ingestion, administer activated charcoal and seek immediate medical consultation. Document all incidents using standardized hazard reporting templates .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., GPCRs or ion channels) from the Protein Data Bank (PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Cross-validate results with density functional theory (DFT) calculations for electronic structure analysis .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Apply ontological frameworks to assess study design variability (e.g., dose ranges, exposure duration). Replicate conflicting studies under controlled conditions using OECD Test Guidelines (e.g., acute oral toxicity Test 423). Analyze discrepancies via meta-regression models to identify confounding variables (e.g., solvent choice, animal strain differences) .

Q. How can researchers optimize the reaction mechanism of this compound synthesis using interdisciplinary approaches?

- Methodological Answer : Combine experimental kinetics (e.g., stopped-flow spectroscopy) with computational microkinetic modeling (e.g., CHEMKIN) to identify rate-limiting steps. Validate intermediate species via in-situ Fourier-transform infrared spectroscopy (FTIR) and transition-state analysis using quantum mechanics/molecular mechanics (QM/MM) hybrid methods .

Q. What factorial design parameters are critical for scaling up this compound synthesis while maintaining yield?

- Methodological Answer : Implement a 2^k factorial design to test factors like mixing efficiency, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to optimize interactions. Monitor real-time process variables via process analytical technology (PAT) tools (e.g., Raman spectroscopy) to ensure reproducibility .

Methodological Resources

- Data Validation : Cross-check spectral data (NMR, IR) against NIST Chemistry WebBook entries .

- Toxicity Screening : Utilize EPA HPVIS and NIH/NTP databases for hazard classification .

- Interdisciplinary Collaboration : Leverage platforms like ICReDD for integrating computational, synthetic, and analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.